molecular formula C11H15ClN2 B8115472 3,3-Dimethyl-3,4-dihydroisoquinolin-1-amine hydrochloride

3,3-Dimethyl-3,4-dihydroisoquinolin-1-amine hydrochloride

Cat. No.: B8115472
M. Wt: 210.70 g/mol
InChI Key: PFLFVCTZZPCSAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-3,4-dihydroisoquinolin-1-amine hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-3,4-dihydroisoquinolin-1-amine hydrochloride typically involves the Ritter cyclocondensation reaction. This method uses 3,4-dimethylbenzylcarbinols and thiocyanatoanilines as starting materials. The reaction is carried out in a heterophasic medium of toluene with sulfuric acid at temperatures ranging from 60 to 70°C . The hydrochloride salt of the compound is obtained by passing dry hydrogen chloride gas through an ethyl acetate solution of the corresponding base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-3,4-dihydroisoquinolin-1-amine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various N-alkylated and N-acylated derivatives of this compound .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-3,4-dihydroisoquinolin-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes in the body, leading to changes in cellular processes. For example, its analgesic activity is believed to be mediated through the modulation of pain receptors and neurotransmitter release . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-3,4-dihydroisoquinolin-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine hydrochloride group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

3,3-dimethyl-4H-isoquinolin-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-11(2)7-8-5-3-4-6-9(8)10(12)13-11;/h3-6H,7H2,1-2H3,(H2,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLFVCTZZPCSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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